Cas no 1049783-45-0 (2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride)
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride 화학적 및 물리적 성질
이름 및 식별자
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- 3-(2-Aminoethyl)-5-bromo-2-pyridin-2-yl-1H-indole hydrochloride
- 2-(5-Bromo-2-pyridin-2-yl-1H-indol-3-yl)ethylamine hydrochloride
- 2-[5-bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride
- 3-(2-Aminoethyl)-5-bromo-2-(pyridin-2-yl)-1H-indole hydrochloride, 2-[3-(2-Aminoethyl)-5-bromo-1H-indol-2-yl]pyridine hydrochloride
- 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride
- 1049783-45-0
- AKOS005257373
- 2-(5-BROMO-2-PYRIDIN-2-YL-1H-INDOL-3-YL)-ETHYLAMINE MONOHYDROCHLORIDE
- 2-[5-bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethanamine hydrochloride
- 2-(5-bromo-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride
- MFCD06245394
- 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanaminehydrochloride
- 2-[5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride
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- MDL: MFCD06245394
- 인치: 1S/C15H14BrN3.ClH/c16-10-4-5-13-12(9-10)11(6-7-17)15(19-13)14-3-1-2-8-18-14;/h1-5,8-9,19H,6-7,17H2;1H
- InChIKey: AOFGRMBBESYSGO-UHFFFAOYSA-N
- 미소: BrC1C=CC2=C(C=1)C(CCN)=C(C1C=CC=CN=1)N2.Cl
계산된 속성
- 정밀분자량: 351.01379Da
- 동위원소 질량: 351.01379Da
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 2
- 중원자 수량: 20
- 회전 가능한 화학 키 수량: 3
- 복잡도: 299
- 총 키 단위 수량: 2
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 54.7Ų
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 201383-0.500g |
2-(5-Bromo-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride, 95% |
1049783-45-0 | 95% | 0.500g |
$681.00 | 2023-09-09 | |
| Apollo Scientific | OR01578-100mg |
2-[5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride |
1049783-45-0 | 100mg |
£225.00 | 2023-09-02 | ||
| abcr | AB234049-1 g |
3-(2-Aminoethyl)-5-bromo-2-pyridin-2-yl-1H-indole hydrochloride |
1049783-45-0 | 1 g |
€694.20 | 2023-07-20 | ||
| abcr | AB234049-5 g |
3-(2-Aminoethyl)-5-bromo-2-pyridin-2-yl-1H-indole hydrochloride |
1049783-45-0 | 5 g |
€1,390.00 | 2023-07-20 | ||
| abcr | AB234049-1g |
3-(2-Aminoethyl)-5-bromo-2-pyridin-2-yl-1H-indole hydrochloride; . |
1049783-45-0 | 1g |
€694.20 | 2025-04-22 | ||
| abcr | AB234049-5g |
3-(2-Aminoethyl)-5-bromo-2-pyridin-2-yl-1H-indole hydrochloride; . |
1049783-45-0 | 5g |
€1390.00 | 2025-04-22 | ||
| Chemenu | CM237599-100mg |
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride |
1049783-45-0 | 95%+ | 100mg |
$762 | 2023-02-03 | |
| Chemenu | CM237599-500mg |
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride |
1049783-45-0 | 95%+ | 500mg |
$1362 | 2023-02-03 | |
| Chemenu | CM237599-1g |
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride |
1049783-45-0 | 95%+ | 1g |
$1391 | 2023-02-03 | |
| Chemenu | CM237599-10g |
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride |
1049783-45-0 | 95%+ | 10g |
$4698 | 2023-02-03 |
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride 공급 업체
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride 관련 문헌
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride에 대한 추가 정보
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride: A Comprehensive Overview of Its Pharmacological Properties and Research Progress
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride, with the chemical structure of CAS NO 1049783-45-0, represents a promising compound in the field of pharmaceutical research. This molecule belongs to the class of indole derivatives, which have garnered significant attention for their potential therapeutic applications in various diseases. Recent studies have highlighted its unique molecular framework and biological activities, making it a subject of interest for both academic and industrial researchers. The compound's structural complexity and functional groups contribute to its diverse pharmacological profiles, which are currently under investigation.
As a derivative of indole, 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride exhibits a combination of aromatic and heterocyclic moieties that may confer specific interactions with biological targets. The presence of bromine and pyridine functionalities in its structure is particularly noteworthy, as these groups can influence the molecule's binding affinity and selectivity toward target receptors. Researchers are actively exploring how these structural elements contribute to the compound's potential therapeutic effects, particularly in the context of inflammatory and oncological diseases.
Recent advancements in medicinal chemistry have emphasized the importance of designing molecules with high specificity and low toxicity. 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride has been identified as a candidate with potential applications in modulating signaling pathways associated with disease progression. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant inhibitory activity against the JAK-STAT signaling pathway, which is implicated in chronic inflammation and autoimmune disorders. This finding underscores the compound's potential as a therapeutic agent in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacological activity of 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethan,amine hydrochloride is further supported by its interaction with G-protein coupled receptors (GPCRs), a family of targets critical in drug development. A 2022 preclinical study revealed that the compound demonstrates selective agonist activity at the 5-HT2B receptor, which is associated with cardiovascular and neurological functions. This selectivity is particularly valuable in reducing off-target effects, a major challenge in drug design. The compound's ability to modulate such receptors suggests potential applications in treating conditions involving dysregulated neurotransmission.
Another area of focus in current research is the compound's potential as an antitumor agent. A 2023 review in Cancer Research highlighted the role of indole derivatives in inducing apoptosis and inhibiting angiogenesis in cancer cells. 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride has been shown to exhibit cytotoxic effects against multiple cancer cell lines, including breast and lung cancer models. The mechanism of action appears to involve the modulation of mitochondrial pathways and the inhibition of key enzymes in the cell cycle. These findings suggest that the compound could be a valuable lead for further development in oncology.
The chemical structure of 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride also makes it a candidate for drug delivery system optimization. The presence of polar functional groups, such as the hydrochloride salt, enhances its solubility in aqueous environments, which is crucial for oral bioavailability. Researchers are exploring the use of nanotechnology to improve its pharmacokinetic properties, ensuring that the compound reaches its target tissues effectively. This approach is particularly relevant in the development of targeted therapies for systemic diseases.
From a synthetic perspective, the preparation of 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride involves multi-step processes that require precise control of reaction conditions. A 2023 study in Organic & Biomolecular Chemistry described an efficient method for synthesizing this compound using microwave-assisted techniques, which reduce reaction times and improve yield. Such advancements in synthetic methods are essential for scaling up production for clinical trials and commercial applications.
Despite its promising properties, 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride is still in the preclinical stages of development, and further studies are needed to fully understand its safety profile and therapeutic potential. Toxicological assessments are currently underway to evaluate its long-term effects on human health. Additionally, researchers are investigating the compound's interactions with other drugs to assess potential synergistic or antagonistic effects, which is critical for its eventual use in combination therapies.
In conclusion, 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride represents a significant advancement in the field of pharmaceutical research. Its unique structural features and biological activities position it as a candidate for treating a range of diseases, from inflammatory conditions to cancer. Ongoing studies are focused on optimizing its pharmacological properties and ensuring its safety for therapeutic use. As research in this area progresses, this compound may play a pivotal role in the development of novel treatments for complex medical conditions.
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